molecular formula C17H18N2O5S2 B2457921 3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886944-50-9

3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2457921
CAS RN: 886944-50-9
M. Wt: 394.46
InChI Key: SIUYPTVNPXWHJU-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in cyclization reactions to produce various substituted thiophenes .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

The synthesis of highly functionalized tetrahydropyridines via an expedient phosphine-catalyzed [4 + 2] annulation demonstrates the utility of related compounds in organic synthesis. Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This methodology highlights the potential for creating diverse and complex molecular structures from simpler precursors (Zhu, Lan, & Kwon, 2003).

Novel Pyrido and Thieno Derivatives

Research into novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems has been conducted, showcasing the compound's role in the synthesis of complex heterocyclic structures. These compounds are utilized as synthons for further chemical transformations, indicating their importance in the development of new chemical entities with potential applications in various fields, including materials science and pharmacology (Bakhite, Al‐Sehemi, & Yamada, 2005).

Heterocyclic Enaminonitriles Synthesis

The reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride offers a convenient one-pot synthesis method for ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates. This approach underlines the compound's relevance in creating heterocyclic structures that can serve as key intermediates in organic synthesis and drug discovery (Maruoka, Yamagata, & Yamazaki, 1993).

Electropolymerization and Electrochromic Properties

The exploration of electrochromic properties in polymers derived from thieno[3,2-b]thiophene-based compounds bearing electron-deficient side groups exemplifies the material science applications of related chemical structures. Electropolymerization of these compounds leads to conjugated polymers with notable electrochromic changes, showcasing their potential in developing new materials for electronic and optoelectronic applications (Shao et al., 2017).

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by thiophene derivatives, it could be of interest in fields such as medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

3-O-ethyl 6-O-methyl 2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-3-24-16(21)13-10-6-7-19(17(22)23-2)9-12(10)26-15(13)18-14(20)11-5-4-8-25-11/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUYPTVNPXWHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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